3,5-dibromo-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine atoms at the 3 and 5 positions of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are often performed in solvents like toluene or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biaryl compounds with various substituents.
Reduction Products: The corresponding hydrogenated pyrazolopyridine.
Scientific Research Applications
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit specific molecular targets.
Mechanism of Action
The mechanism of action of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
- 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and interaction with biological targets. This specific substitution pattern can enhance its potency and selectivity as a kinase inhibitor compared to other similar compounds .
Properties
IUPAC Name |
3,5-dibromo-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDCPNRGQLGNGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276239 |
Source
|
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352395-84-6 |
Source
|
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352395-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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